2-Bromo-N-(2-butoxyphenyl)acetamide is an organic compound with the molecular formula . It is a brominated derivative of acetamide, characterized by the presence of a butoxyphenyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and potential applications in medicinal chemistry and organic synthesis.
The compound falls under the category of brominated amides, specifically those featuring aromatic substituents. Its synthesis typically involves the bromination of N-(2-butoxyphenyl)acetamide, a process that can be controlled to achieve selective bromination at the desired position on the acetamide moiety. The compound's CAS number is 1138442-26-8, and it is cataloged in chemical databases such as PubChem and BenchChem .
The synthesis of 2-Bromo-N-(2-butoxyphenyl)acetamide generally involves the following steps:
The molecular structure of 2-Bromo-N-(2-butoxyphenyl)acetamide can be described as follows:
CC(CC1=CC=CC=C1)N(C(=O)CBr)C(=O)O
ZBMCDPLWNYWGJQ-UHFFFAOYSA-N
The structure features a butoxy group attached to a phenyl ring, with a bromine atom substituted on the acetamide group, influencing its chemical reactivity and interactions with biological targets .
2-Bromo-N-(2-butoxyphenyl)acetamide can participate in several types of chemical reactions:
The mechanism of action of 2-Bromo-N-(2-butoxyphenyl)acetamide involves its interaction with specific molecular targets, which may include enzymes or receptors in biological systems. The presence of the bromine atom enhances its reactivity, while the butoxyphenyl group contributes to its binding affinity.
2-Bromo-N-(2-butoxyphenyl)acetamide has potential applications in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4